Udp-3-hmaglc
Overview
Description
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine, also known as Udp-3-hmaglc, is a UDP-amino sugar. It has 3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine as the amino sugar component and derives from an UDP-alpha-D-glucosamine .
Synthesis Analysis
The synthesis of UDP-sugars like Udp-3-hmaglc involves the absolute quantification of uridine diphosphate (UDP)-sugars in plant material. This process is used to compare their metabolism both in wild-type Arabidopsis thaliana and mutated plants possessing genetic alterations within the UDP-glucose dehydrogenase genes involved in UDP-sugar metabolism .Molecular Structure Analysis
The molecular structure of Udp-3-hmaglc is related to the structure of UDP-glucose pyrophosphorylase (UGPase), which is found in all organisms and catalyses the formation of UDP-glucose. In sugarcane, UDP-glucose is a branch-point in the carbon channelling into other carbohydrates .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) in Plant Extracts : HPLC can separate UDP glucose and hexose monophosphates from plant extracts, allowing for the quantification of specific activities in radiotracer experiments (Viola, Davies, & Sommerville, 1994).
Ultra-Deep Pyrosequencing (UDPS) in HIV-1 Populations Study : UDPS technology shows high repeatability and low experimental noise for studying genetic variants and mutational linkage in HIV-1 populations, also identifying rare HIV-1 variants and minority drug resistance mutations (Mild, Hedskog, Jernberg, & Albert, 2011; Hedskog, Mild, Jernberg, Sherwood, Bratt, Leitner, Lundeberg, Andersson, & Albert, 2010).
Study of Clostridial Toxin A with UDP-Glc : Fluorescent analogs of UDP-Glc have been used to study the binding of Clostridial Toxin A to UDP-Glc, a common substrate used by glucosyltransferases (Bhattacharyya, Kerzmann, & Feig, 2002).
Labeling of 5'-Hydroxymethyl-cytosine in DNA Samples : UDP-GlcN derivatives can be used for selective labeling of 5'-hydroxymethyl-cytosine in DNA samples, potentially aiding in the study of its function and dynamics (Dai, Bitinaite, Chin, Pradhan, & Corrêa, 2013).
Raptor Code over UDP Framework (RC-UDP) : This framework enables reliable data transfers for high-bandwidth networks, achieving significant time reduction while incurring minimum overhead (Mtibaa, Good, Misra, Mitchell, & Parikh, 2018).
Hepatitis B Virus Drug Resistance Detection : UDPS has a higher relative sensitivity and quantitative results for detecting hepatitis B virus drug resistance mutations, potentially improving clinical management of infection and therapy (Solmone, Vincenti, Prosperi, Bruselles, Ippolito, & Capobianchi, 2008).
properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJGZGYQDNRRX-MPLCHSTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O19P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102965 | |
Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108636-29-9 | |
Record name | Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108636-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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